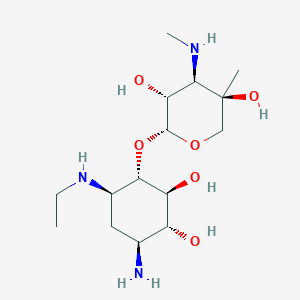
1-N-Ethylgaramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Ethylgaramine is a compound that is primarily used as a reference standard in laboratory tests. It is often provided in the form of its sulfate salt, this compound sulfate, and is used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Ethylgaramine typically involves the ethylation of garamine. The reaction conditions often include the use of ethylating agents under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound sulfate involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
1-N-Ethylgaramine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted garamine compounds .
Scientific Research Applications
1-N-Ethylgaramine is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: In studies involving the interaction of aminoglycosides with biological systems.
Medicine: As a component in the development of pharmaceutical formulations.
Industry: Used in the quality control of pharmaceutical products
Mechanism of Action
The mechanism of action of 1-N-Ethylgaramine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 1-N-Ethylgaramine include other aminoglycosides such as netilmicin, gentamicin, and tobramycin .
Uniqueness
This compound is unique due to its specific ethylation, which imparts distinct chemical properties and biological activities compared to other aminoglycosides. This makes it particularly useful in certain analytical and pharmaceutical applications .
Properties
CAS No. |
67666-41-5 |
|---|---|
Molecular Formula |
C15H31N3O6 |
Molecular Weight |
349.42 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-6-(ethylamino)-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C15H31N3O6/c1-4-18-8-5-7(16)9(19)10(20)12(8)24-14-11(21)13(17-3)15(2,22)6-23-14/h7-14,17-22H,4-6,16H2,1-3H3/t7-,8+,9+,10-,11+,12-,13+,14+,15-/m0/s1 |
InChI Key |
NYPNSRUEPMFDBL-GFZNZWEUSA-N |
Isomeric SMILES |
CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O)N |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















